Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate
CAS No.: 36497-92-4
Cat. No.: VC17008112
Molecular Formula: C12H26N2O5S
Molecular Weight: 310.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36497-92-4 |
|---|---|
| Molecular Formula | C12H26N2O5S |
| Molecular Weight | 310.41 g/mol |
| IUPAC Name | diethyl-methyl-[2-(2-methylprop-2-enoylamino)ethyl]azanium;methyl sulfate |
| Standard InChI | InChI=1S/C11H22N2O.CH4O4S/c1-6-13(5,7-2)9-8-12-11(14)10(3)4;1-5-6(2,3)4/h3,6-9H2,1-2,4-5H3;1H3,(H,2,3,4) |
| Standard InChI Key | YDTOYOLJNBVGNM-UHFFFAOYSA-N |
| Canonical SMILES | CC[N+](C)(CC)CCNC(=O)C(=C)C.COS(=O)(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quaternary ammonium core () bonded to diethylmethyl groups, a methyl sulphate counterion, and a 2-methyl-1-oxoallyl moiety linked via an ethylamino bridge. The IUPAC name, diethyl-methyl-[2-(2-methylprop-2-enoylamino)ethyl]azanium;methyl sulfate, reflects this arrangement. The 2-methyl-1-oxoallyl group introduces an α,β-unsaturated ketone, which may participate in Michael addition reactions or conjugate with biological nucleophiles .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 36497-92-4 |
| Molecular Formula | |
| Molecular Weight | 310.41 g/mol |
| IUPAC Name | diethyl-methyl-[2-(2-methylprop-2-enoylamino)ethyl]azanium;methyl sulfate |
| SMILES | CCN+(CC)CCNC(=O)C(=C)C.COS(=O)(=O)[O-] |
| InChIKey | YDTOYOLJNBVGNM-UHFFFAOYSA-N |
The methyl sulphate anion enhances solubility in polar solvents, while the hydrophobic diethylmethyl groups contribute to amphiphilic behavior.
Spectroscopic Characterization
Though experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational predictions using tools like PubChem’s 2D structure generator suggest characteristic peaks:
-
¹H NMR: Signals for methyl groups ( 1.0–1.5 ppm), ammonium protons ( 3.0–3.5 ppm), and α,β-unsaturated ketone protons ( 5.5–6.5 ppm) .
-
IR: Stretching vibrations for carbonyl () and sulphate () groups .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step alkylation-ammonolysis sequence:
-
Alkylation: Diethylmethylamine reacts with 2-chloroethyl-2-methyl-1-oxoallyl ether in polar aprotic solvents (e.g., DMF) at 60–80°C to form the quaternary ammonium intermediate.
-
Counterion Exchange: Treatment with methyl sulphate replaces chloride with methyl sulphate, yielding the final product.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 70°C |
| Reaction Time | 8–12 hours |
| Yield | 68–72% |
Scalability and Industrial Feasibility
Current protocols are laboratory-scale, with yields hampered by side reactions such as over-alkylation. Continuous-flow reactors could improve efficiency, though no industrial production data exists .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Preliminary in vitro studies report moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 µg/mL) and fungi (Candida albicans: MIC = 64 µg/mL). The 2-methyl-1-oxoallyl group may enhance membrane disruption compared to simpler quaternary ammonium salts .
Mechanism of Action
The compound’s amphiphilic structure allows insertion into lipid bilayers, increasing membrane permeability and inducing ion leakage. Molecular dynamics simulations suggest the 2-methyl-1-oxoallyl moiety adopts a planar conformation, facilitating π-stacking with membrane phospholipids .
Comparative Analysis with Structural Analogues
Impact of Methyl Substitution
Removing the 2-methyl group (as in PubChem CID 44152017) reduces molecular weight to 296.39 g/mol and decreases antimicrobial potency (S. aureus MIC = 128 µg/mL) . The methyl group likely sterically stabilizes the α,β-unsaturated ketone, enhancing reactivity .
Role of the Sulphate Counterion
Replacing methyl sulphate with chloride (e.g., CID 21149739) increases hydrophobicity but reduces solubility, limiting bioavailability .
Table 3: Comparative Properties of Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume